Introduction: The Stilbene Scaffold and the Impact of Nitro-Substitution
Introduction: The Stilbene Scaffold and the Impact of Nitro-Substitution
An In-depth Technical Guide to 4,4'-Dinitrostilbene: From Core Structure to Industrial Applications
The stilbene backbone, characterized by a 1,2-diphenylethylene core, is a privileged scaffold in chemistry, appearing in natural products, pharmaceuticals, and materials science.[1] Its rigid, planar structure and conjugated π-system give rise to unique photochemical and electronic properties. The introduction of strong electron-withdrawing groups, such as the nitro (-NO₂) group, at the para positions of both phenyl rings dramatically alters these properties, leading to the formation of 4,4'-dinitrostilbene.
This technical guide provides a comprehensive overview of 4,4'-dinitrostilbene, with a crucial distinction between the parent, non-sulfonated molecule and its industrially pivotal derivative, 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS). While the former serves as the foundational structure, the latter is the workhorse of the chemical industry, acting as an essential intermediate for a vast array of dyes and optical brighteners.[2] This whitepaper will elucidate the synthesis, properties, and applications of both entities, providing researchers and drug development professionals with a detailed understanding of their chemistry and utility.
Part 1: The Parent Compound - (E)-4,4'-Dinitrostilbene
(E)-4,4'-Dinitrostilbene, also known as trans-4,4'-dinitrostilbene, is the thermodynamically more stable isomer and the primary focus of fundamental research on this structure. Its symmetrical, electron-deficient nature makes it an interesting subject for studies in materials science and as a precursor for more complex molecules.
Chemical Structure and Isomerism
The molecule consists of a central ethylene bridge connecting two 4-nitrophenyl groups. The trans or (E)-isomer, where the phenyl groups are on opposite sides of the double bond, is sterically favored and more stable than the cis or (Z)-isomer.
Caption: Chemical structure of (E)-4,4'-Dinitrostilbene.
Physicochemical Properties
The physical and chemical properties of 4,4'-dinitrostilbene are summarized below. Its high melting point and poor solubility in common solvents are characteristic of its rigid, symmetrical structure.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂O₄ | [1] |
| Molecular Weight | 270.24 g/mol | [1] |
| Appearance | Yellow to Amber powder/crystal | |
| Melting Point | 295 °C | |
| Boiling Point | 394.6 ± 11.0 °C (Predicted) | |
| Density | 1.376 ± 0.06 g/cm³ (Predicted) | |
| CAS Number | 2501-02-2 |
Synthesis via Wittig Reaction
While several methods exist for stilbene synthesis, the Wittig reaction is a highly effective and common laboratory-scale method for producing 4,4'-dinitrostilbene.[1] The reaction provides good control over the formation of the carbon-carbon double bond.
The causality of this pathway is rooted in the nucleophilicity of the phosphorus ylide. The reaction is initiated by preparing the phosphonium salt from 4-nitrobenzyl bromide. A strong base then deprotonates the salt to form the highly reactive ylide, which subsequently attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The resulting betaine intermediate collapses to form a stable four-membered oxaphosphetane ring, which then fragments to yield the desired stilbene and triphenylphosphine oxide, a thermodynamically favorable process that drives the reaction to completion.[3]
Caption: Wittig reaction workflow for 4,4'-dinitrostilbene synthesis.
Experimental Protocol: Wittig Synthesis
-
Phosphonium Salt Preparation: Reflux 4-nitrobenzyl bromide with an equimolar amount of triphenylphosphine in a suitable solvent like toluene to form (4-nitrobenzyl)triphenylphosphonium bromide.[1]
-
Ylide Formation: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., Nitrogen). Cool the suspension in an ice bath and add a strong base (e.g., sodium hydride or n-butyllithium) dropwise to generate the deep red-colored phosphorus ylide.
-
Condensation: Add a solution of 4-nitrobenzaldehyde in anhydrous THF to the ylide suspension. Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Quench the reaction with water and extract the product into an organic solvent like dichloromethane. Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude product contains a mixture of (E) and (Z) isomers along with triphenylphosphine oxide.
-
Purification: The product can be purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to isolate the desired (E)-4,4'-dinitrostilbene.[4]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum provides information on the functional groups present. Key expected absorptions include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1520 cm⁻¹ and ~1340 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), respectively.[5]
-
~965 cm⁻¹: A strong out-of-plane C-H bending vibration characteristic of a trans-disubstituted alkene, confirming the (E)-isomer geometry.
-
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by its simplicity due to the molecule's symmetry.
-
The aromatic protons will appear as two sets of doublets in the downfield region (typically δ 7.5-8.3 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.
-
The vinylic protons (-CH=CH-) will appear as a singlet around δ 7.3 ppm, as they are chemically and magnetically equivalent due to the C₂ symmetry of the molecule.
-
-
¹³C NMR Spectroscopy: Due to symmetry, only seven distinct carbon signals are expected.
-
~124-130 ppm: Signals for the four protonated aromatic carbons.
-
~129 ppm: Signal for the vinylic carbons.
-
~145-150 ppm: Two quaternary carbon signals: one for the carbon attached to the vinyl group and one for the carbon attached to the nitro group.
-
-
UV-Visible Spectroscopy: The extensive conjugated π-system in 4,4'-dinitrostilbene results in strong absorption in the UV-Vis region. The absorption maximum (λ_max) is expected to be significantly red-shifted compared to benzene or stilbene itself, likely appearing in the 350-400 nm range due to π→π* transitions within the conjugated system.[6][7]
Part 2: The Industrial Workhorse - 4,4'-Dinitrostilbene-2,2'-disulfonic Acid (DNS)
While structurally similar, the addition of two sulfonic acid groups transforms 4,4'-dinitrostilbene into a water-soluble, highly versatile chemical intermediate known as DNS. This compound is the cornerstone for producing fluorescent whitening agents and a range of direct dyes.[2][8]
Chemical Structure
The sulfonic acid groups are positioned ortho to the ethylene bridge, significantly increasing the molecule's polarity and water solubility.
Caption: Chemical structure of 4,4'-Dinitrostilbene-2,2'-disulfonic acid.
Physicochemical Properties
DNS is typically handled as its disodium salt, which exhibits high water solubility.
| Property | Value (for Disodium Salt) | Source |
| Molecular Formula | C₁₄H₈N₂Na₂O₁₀S₂ | [2] |
| Molecular Weight | 474.32 g/mol | |
| Appearance | Light yellow powdered crystal | [1] |
| Water Solubility | High; 105.4 g/L at 37 °C | |
| CAS Number | 3709-43-1 | [2] |
Industrial Synthesis: Oxidative Condensation
The industrial synthesis of DNS is a well-established process involving the oxidative condensation of two molecules of 4-nitrotoluene-2-sulfonic acid (p-NTSA).[2][9] This process is typically carried out in an aqueous alkaline medium.
Causality and Protocol Validation: The choice of an aqueous alkaline medium is critical. The strong base (e.g., NaOH) is required to deprotonate the methyl group of p-NTSA, forming a carbanion intermediate. This step is the key to initiating the condensation. The oxidant, typically sodium hypochlorite or air/oxygen in the presence of a catalyst (e.g., Mn²⁺ salts), then facilitates the coupling of two carbanion-derived species to form the stilbene bridge.[10][11] The reaction must be carefully controlled; high dilution is often necessary to manage the exothermicity and the poor solubility of intermediates.[10] The process is self-validating through in-process monitoring (e.g., HPLC) to track the consumption of p-NTSA and the formation of DNS, allowing for adjustments in oxidant addition or reaction time to maximize yield, which can reach up to 95%.[10][11]
Caption: Industrial synthesis workflow for DNS.
Step-by-Step Methodology
-
Reactor Charging: A reactor is charged with water and a strong base, such as sodium hydroxide. A catalyst, for example, manganese(II) sulfate, may also be added.[11]
-
p-NTSA Addition: An aqueous solution of 4-nitrotoluene-2-sulfonic acid (p-NTSA) is slowly metered into the alkaline solution while maintaining a controlled temperature (e.g., 40-50 °C).
-
Oxidation: An oxidant is introduced. If using air or oxygen, it is bubbled vigorously through the mixture. If using sodium hypochlorite, it is added portion-wise.[2]
-
Reaction Monitoring: The reaction progress is monitored by HPLC to ensure complete conversion of the starting material.
-
Product Isolation: Upon completion, the reaction mixture is cooled. The product, as its disodium salt, may precipitate directly or can be salted out by adding sodium chloride.
-
Purification: The precipitated solid is collected by filtration, washed, and dried to yield the final DNS product.
Key Application: Synthesis of Optical Brighteners
The most significant application of DNS is its use as a precursor to 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid). This transformation is achieved through the reduction of the two nitro groups to amino groups. DSD acid is a foundational building block for the majority of commercial fluorescent whitening agents (optical brighteners) used in laundry detergents and textiles.[2][8]
Reduction Protocol: The reduction is commonly performed using iron powder in a slightly acidic aqueous medium or via catalytic hydrogenation with catalysts like Raney cobalt or palladium on carbon.[12][13] The choice of method depends on factors like cost, efficiency, and waste disposal considerations. The iron reduction method is robust and widely used industrially.
Caption: Conversion of DNS to DSD acid for downstream applications.
Safety and Handling
As with all nitroaromatic compounds and strong acids, proper safety protocols must be followed when handling DNS and its precursors.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, sweep up the solid material, and place it in a suitable container for disposal. Avoid generating dust.
Conclusion
4,4'-Dinitrostilbene and its sulfonated derivative, DNS, represent a fascinating case study in how structural modification dictates chemical utility. The parent compound, (E)-4,4'-dinitrostilbene, is a symmetrical, conjugated molecule synthesized via classic organic reactions like the Wittig olefination, serving as a model for fundamental research. The introduction of sulfonic acid groups transforms it into DNS, a water-soluble, industrial powerhouse. The robust and scalable synthesis of DNS via oxidative condensation has made it an indispensable intermediate in the manufacturing of high-performance dyes and the optical brighteners that are ubiquitous in consumer products. A thorough understanding of the synthesis, properties, and reactivity of both compounds is essential for professionals in chemical research, development, and manufacturing.
References
-
Wikipedia. (n.d.). Disodium 4,4′-dinitrostilbene-2,2′-disulfonate. Retrieved from [Link]
-
Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]
-
Chaudhary, P., et al. (2018). Synthetic approaches toward stilbenes and their related structures. PMC - NIH. [Link]
-
Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]
-
Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. JulietHahn.com. [Link]
-
Taylor & Francis Online. (2012). Hydroxyl Substitutional Effect on Selective Synthesis of cis, trans Stilbenes and 3-Arylcoumarins Through Perkin Condensation. Synthetic Communications, 42(9). [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Perkin Reaction. Retrieved from [Link]
- Patsnap Eureka. (n.d.). Method for preparing DSD (4,4'-Diamino 2,2'-Stilbene Disulphonic) acid by hydrogenating and reducing disodium dinitrosalicylate (DNS) at high temperature.
- Google Patents. (n.d.). Method for preparing 4,4 '- diaminostilbene- 2,2' - disulfonic acid by using DNS sodium salt (4,4 ' - dinitrostilbene-2,2' - disulfonic acid sodium salt).
- Google Patents. (n.d.). Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts.
- Google Patents. (n.d.). Process for the preparation of 4,4'-dinitrostilbene-2,2-disulfonic acid.
- Google Patents. (n.d.). Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid.
-
PrepChem.com. (n.d.). Synthesis of 4,4'-diaminostilbene-2,2'-disulphonic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid.
-
The Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–Vis spectra of several nitrostilbene derivatives at differents pH values between 2 and 12. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid.
-
ResearchGate. (n.d.). A novel method for the recovery of 4,4′-dinitrostilbene-2,2′disulfonic acid from the wastewater obtained from 4,4′-diaminostilbene-2,2. Retrieved from [Link]
-
Chemsrc. (n.d.). trans-4,4'-dinitrostilbene. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Nitrostilbene - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]
-
Thieme. (n.d.). 4 Applications of UV/Vis Spectroscopy. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). (E)-Stilbene. NIST WebBook. Retrieved from [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Combined UV/Vis and NMR spectroscopy allows for operando reaction monitoring: the case of guaiazulene and 2,4 dinitrobenzaldehyd. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]
Sources
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disodium 4,4'-dinitrostilbene-2,2'-disulfonate - Wikipedia [en.wikipedia.org]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4,4'-DINITROSTILBENE(2501-02-2) IR Spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. prepchem.com [prepchem.com]
- 9. CN1105966A - Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]
- 10. US4952725A - Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts - Google Patents [patents.google.com]
- 11. US5808141A - Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]
- 12. Method for preparing DSD (4,4'-Diamino 2,2'-Stilbene Disulphonic) acid by hydrogenating and reducing disodium dinitrosalicylate (DNS) at high temperature - Eureka | Patsnap [eureka.patsnap.com]
- 13. US3989743A - Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]
